molecular formula C15H10FN3O3S2 B2652293 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide CAS No. 868237-79-0

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide

Cat. No.: B2652293
CAS No.: 868237-79-0
M. Wt: 363.38
InChI Key: RWNCCFTZWNDMKG-WDZFZDKYSA-N
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Description

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazolidine ring, a thiazole ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step often starts with the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidine ring.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.

    Final Coupling and Z-Isomer Formation: The final step involves coupling the thiazolidine and thiazole rings, followed by isomerization to obtain the Z-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where thiazolidine and thiazole derivatives have shown efficacy.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidine and thiazole rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in diabetes treatment.

    Thiazole Derivatives: Often used in antimicrobial and anticancer research.

    Fluorobenzyl Compounds: Common in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Uniqueness

What sets (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide apart is its combination of these functional groups, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3S2/c16-10-4-2-1-3-8(10)5-9-7-17-14(23-9)18-12(20)6-11-13(21)19-15(22)24-11/h1-4,6-7H,5H2,(H,17,18,20)(H,19,21,22)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNCCFTZWNDMKG-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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